1-Methyl-1,4-dihydro-2,3-quinoxalinedione
Overview
Description
1-Methyl-1,4-dihydro-2,3-quinoxalinedione (MDQ) is a chemical compound with the molecular formula C9H10N2O2. It is a hydrophobic molecule that was synthesized by alkylation of quinoxalines .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=C1N(C)C2=CC=CC=C2NC1=O
. The InChI key for this compound is ZJDLDFIDSAFPFG-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 176.17 g/mol.Scientific Research Applications
Heterocyclic Aromatic Systems and Material Science
Dipyrazino[2,3-f:2′,3′-h]quinoxaline, a derivative closely related to 1-Methyl-1,4-dihydro-2,3-quinoxalinedione, is a fundamental scaffold in the development of larger N-substituted polyheterocyclic aromatic systems due to its electron-deficient, rigid, planar structure with excellent π–π stacking ability. This makes it a prime candidate in creating molecular, macromolecular, and supramolecular systems for applications such as n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures. This expansive utility underscores the relevance of such quinoxaline derivatives in organic materials and nanoscience fields (Segura et al., 2015).
Quinoxaline Chemistry and Its Significance
Quinoxaline and its analogs serve as crucial elements in various domains, including dyes, pharmaceuticals, and antibiotics. Their synthesis often involves the condensation of ortho-diamines with 1,2-diketones. This chemical versatility and the ability to generate substituted derivatives through the use of α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols highlight the compound's significant potential in pharmaceuticals and chemical synthesis. The exploration of quinoxaline compounds for their antitumoral properties, among other applications, showcases their broad utility across scientific research (Aastha Pareek and Dharma Kishor, 2015).
Biological Activities and Therapeutic Applications
Quinoxaline derivatives, due to their structural diversity, play a pivotal role in various biomedical applications. These derivatives are synthesized by modifying the quinoxaline structure, leading to a wide range of antimicrobial activities and treatments for chronic and metabolic diseases. The adaptability of quinoxaline's chemical structure enables the derivation of numerous biomedically relevant compounds, underlining its importance in the development of new therapeutic agents (Pereira et al., 2015).
Synthesis and Applications in Organic Chemistry
The synthesis of 1,4-dihydropyridines, which share structural similarities with quinoxaline derivatives, has seen significant advancements in organic chemistry. These compounds, used as skeletons in various drugs and as starting materials, highlight the importance of heterocyclic compounds in biological applications. The Hantzsch Condensation reaction, among others, is a key method in synthesizing these derivatives, demonstrating the ongoing need for efficient and environmentally friendly synthesis methods in creating bioactive compounds (Sohal, 2021).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Methyl-1,4-dihydro-2,3-quinoxalinedione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in. The compound’s interaction with proteins can lead to changes in protein conformation and function, which in turn can influence cellular processes .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding interaction can result in changes in enzyme activity and subsequent alterations in biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in cellular energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its efficacy and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
4-methyl-1H-quinoxaline-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)10-8(12)9(11)13/h2-5H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDLDFIDSAFPFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2NC(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344946 | |
Record name | 1-Methyl-1,4-dihydro-2,3-quinoxalinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20934-51-4 | |
Record name | 1-Methyl-1,4-dihydro-2,3-quinoxalinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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